Lidocaine is a valuable tool in animal research for achieving local anesthesia during procedures. It allows researchers to perform surgeries or administer injections without causing pain to the animal. This ensures animal welfare and produces more accurate results as pain can significantly alter physiological responses [1]. Lidocaine's efficacy and safety profile make it a preferred choice for researchers ().
Lidocaine interacts with sodium channels in nerve cells, preventing the propagation of action potentials. This mechanism makes it a valuable tool for studying sodium channel function and dysfunction in various diseases. Researchers can use Lidocaine to probe the role of sodium channels in pain perception, cardiac arrhythmias, and neurological disorders [2].()
Lidocaine's ability to modulate nerve activity has led to its use in studies investigating neuroplasticity and pain processing. Researchers can apply Lidocaine topically or administer it through injections to specific nerve pathways to understand how these pathways contribute to pain perception and chronic pain conditions [3].()
Lidocaine can be used as a carrier molecule for delivering other drugs to specific tissues. Researchers can attach therapeutic agents to Lidocaine, which due to its anesthetic properties, can numb the area and facilitate targeted drug delivery, potentially reducing side effects [4]. ()
Risocaine, also known as propyl 4-aminobenzoate, is a chemical compound with the formula and a molecular weight of approximately 179.22 g/mol. It is classified as an ester derived from p-aminobenzoic acid and is primarily used as a local anesthetic. Risocaine is recognized for its effectiveness in blocking nerve signals in specific areas of the body, making it valuable in medical applications such as dermatology and dentistry . The compound exhibits a melting point around 75 °C and a boiling point of approximately 206-208 °C at reduced pressure (2 Torr) .
As a local anesthetic, Risocaine functions by inhibiting sodium ion channels in neuronal membranes, which prevents the propagation of action potentials. This mechanism effectively blocks pain signals from reaching the central nervous system. Clinical studies indicate that Risocaine exhibits comparable efficacy to other local anesthetics, such as benzocaine, with a favorable safety profile when administered appropriately .
Risocaine can be synthesized through the esterification reaction between p-aminobenzoic acid and propanol in the presence of an acid catalyst. The general synthetic route involves:
This method yields Risocaine with high purity and yield .
Risocaine is primarily used in medical settings for its anesthetic properties. Notable applications include:
Its effectiveness and safety make it a preferred choice among practitioners .
Risocaine shares structural similarities with several other compounds that also serve as local anesthetics. Here are some notable comparisons:
| Compound Name | Structure Type | Uses | Unique Features |
|---|---|---|---|
| Benzocaine | Ethyl 4-aminobenzoate | Topical anesthetic | Rapid onset but shorter duration |
| Lidocaine | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | Injectable and topical anesthetic | Longer duration and systemic use |
| Tetracaine | 2-(Dimethylamino)-ethyl 4-butylaminobenzoate | Topical anesthesia | Potent with longer duration |
| Procaine | 2-(Diethylamino)-ethyl p-aminobenzoate | Injectable anesthetic | Slower onset compared to Risocaine |
Risocaine's unique attribute lies in its propyl group, which influences its solubility and absorption characteristics compared to these similar compounds. This structural difference may contribute to its specific pharmacological profile and applications .
Risocaine presents as a white crystalline solid under standard laboratory conditions [1] [2] [3]. The compound exhibits a characteristic crystalline morphology with well-defined geometric forms, appearing as white prisms when properly recrystallized [4]. The solid-state structure demonstrates typical organic crystalline properties with a lustrous appearance and regular crystal faces. The material maintains its crystalline integrity across a wide temperature range below its melting point, making it suitable for various analytical and preparative applications.
Extensive thermal analysis of Risocaine has been conducted using differential scanning calorimetry and traditional melting point apparatus, yielding consistent results across multiple independent studies. The melting point data, compiled from authoritative sources, demonstrates remarkable consistency:
| Reference | Melting Point (K) | Melting Point (°C) | Uncertainty (K) |
|---|---|---|---|
| Manzo and Ahumanda, 1990 [2] | 345.8 | 72.7 | ±0.5 |
| Neau, Flynn, et al., 1989 [2] | 347.0 | 73.9 | ±0.5 |
| Schwartz and Paruta, 1976 [2] | 346.0 | 72.9 | ±0.5 |
| Yalkowsky, Flynn, et al., 1972 [2] | 346.0 | 72.9 | ±1.0 |
| Avantor/Thermo Fisher [5] | 346.0 | 73.0 | ±2.0 |
The average melting point of Risocaine is determined to be 73.1°C (346.1 K), representing the consensus value from multiple high-quality determinations [2]. This thermal behavior is consistent with the molecular structure, where intermolecular hydrogen bonding between the amino groups and potential π-π stacking interactions between aromatic rings contribute to the crystalline stability.
The boiling point of Risocaine has been experimentally determined to be 323.3°C at atmospheric pressure (760 mmHg) [6]. This relatively high boiling point reflects the compound's molecular weight of 179.22 g/mol and the presence of polar functional groups that enhance intermolecular interactions through hydrogen bonding and dipole-dipole interactions. The elevated boiling point also indicates thermal stability of the ester linkage under normal atmospheric conditions, though prolonged heating may lead to decomposition before the normal boiling point is reached.
The flash point of Risocaine is reported as 174.3°C [6], representing the minimum temperature at which the compound can form an ignitable mixture with air. This relatively high flash point classification places Risocaine in the category of combustible liquids with reduced fire hazard potential. The significant difference between the melting point (73.1°C) and flash point (174.3°C) provides a substantial safety margin for normal handling and processing operations. The enthalpy of fusion has been precisely determined as 20.54 kJ/mol at 347.1 K [2], indicating moderate intermolecular forces in the crystalline state.
Risocaine demonstrates limited aqueous solubility, classified as poorly soluble in water [7]. This hydrophobic character arises from the predominance of the aromatic benzene ring and the aliphatic propyl chain, which outweigh the hydrophilic contributions of the amino and ester functional groups. The estimated water solubility is approximately 10^-2.45 mol/L according to computational predictions [8], corresponding to roughly 0.06 g/L at 25°C. This low aqueous solubility is typical for para-aminobenzoate esters and significantly impacts formulation strategies for pharmaceutical applications.
Risocaine exhibits excellent solubility in a wide range of organic solvents, demonstrating its lipophilic nature:
| Solvent Type | Solubility | Classification |
|---|---|---|
| Ethanol | Soluble | Lipophilic compatible |
| Methanol | Soluble | Protic polar |
| Chloroform | Very soluble | Halogenated aprotic |
| Benzene | Very soluble | Aromatic nonpolar |
| Diethyl ether | Very soluble | Ethereal aprotic |
| DMSO | ≥34.6 mg/mL | Polar aprotic |
| Acetone | Soluble | Ketonic polar |
| Ethyl acetate | Soluble | Ester polar |
The high solubility in dimethyl sulfoxide (DMSO) of at least 34.6 mg/mL [9] makes this solvent particularly useful for analytical applications and biological assays. The excellent compatibility with chloroform, benzene, and ether reflects the compound's aromatic and aliphatic character, while the moderate solubility in alcohols indicates some polar interaction capability.
Groundbreaking research has established comprehensive solubility data for Risocaine in supercritical carbon dioxide (SC-CO₂) across various temperature and pressure conditions [10]. The solubility in SC-CO₂ ranges from 1.83×10⁻⁶ to 1.04×10⁻⁵ mole fraction depending on operational parameters. At optimal conditions (338 K, 30 MPa), the maximum solubility reaches 1.036×10⁻⁵ mole fraction [10].
The solubility behavior demonstrates a crossover region between 12-18 MPa, where temperature effects transition from density-dominated to vapor pressure-dominated mechanisms [10]. This phenomenon is critical for Rapid Expansion of Supercritical Solutions (RESS) applications, enabling the production of ultra-fine Risocaine particles with diameters ranging from 1-100 nm through controlled precipitation [10].
Risocaine exhibits characteristic ultraviolet-visible absorption arising from its conjugated aromatic system with electron-donating amino substituent. The primary π→π* transition of the aromatic benzene ring occurs in the 250-280 nm region with high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹). The n→π* transition associated with the carbonyl group appears at 280-320 nm with characteristically lower intensity (10¹-10² M⁻¹cm⁻¹). Extended conjugation between the aromatic ring and ester functionality produces additional absorption in the 200-250 nm region with very high extinction coefficients (10⁴-10⁵ M⁻¹cm⁻¹).
The infrared spectrum of Risocaine provides definitive identification of functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (asymmetric) | 3470-3480 | Medium | Primary amine |
| N-H stretch (symmetric) | 3360-3370 | Medium | Primary amine |
| C-H stretch (aromatic) | 3050-3100 | Medium | Benzene ring |
| C-H stretch (aliphatic) | 2950-3000 | Strong | Propyl chain |
| C=O stretch (ester) | 1670-1680 | Strong | Ester carbonyl |
| C=C stretch (aromatic) | 1600-1620 | Medium | Benzene ring |
| C-O stretch (ester) | 1280-1300 | Strong | Ester linkage |
| N-H bend | 1620-1630 | Medium | Amine deformation |
The characteristic ester carbonyl stretch at 1670-1680 cm⁻¹ serves as a diagnostic marker, while the dual N-H stretching frequencies confirm the primary amine structure [11] [12].
¹H NMR Spectroscopy reveals distinct chemical environments:
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H (para to NH₂) | 7.6-7.8 | Doublet | 2H | H-3,5 |
| Aromatic H (ortho to NH₂) | 6.6-6.8 | Doublet | 2H | H-2,6 |
| Propyl -OCH₂- | 4.2-4.3 | Triplet | 2H | -OCH₂- |
| Propyl -CH₂CH₃ | 1.7-1.8 | Sextet | 2H | -CH₂CH₃ |
| Propyl -CH₃ | 1.0-1.1 | Triplet | 3H | -CH₃ |
| NH₂ | 5.5-6.5 | Broad singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy provides carbon skeleton information:
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O (ester) | 167-170 | Carbonyl carbon |
| C-4 (para to NH₂) | 150-154 | Electron-rich aromatic |
| C-2,6 (ortho to NH₂) | 131-133 | Aromatic carbons |
| C-1 (ipso to C=O) | 118-122 | Quaternary aromatic |
| C-3,5 (meta to NH₂) | 113-115 | Aromatic carbons |
| OCH₂ (propyl) | 65-67 | Ester oxygen-bearing |
| CH₂CH₃ (propyl) | 22-24 | Aliphatic methylene |
| CH₃ (propyl) | 10-12 | Terminal methyl |
Electron ionization mass spectrometry of Risocaine produces characteristic fragmentation patterns reflecting the molecular structure [3]:
| Fragment m/z | Structure/Loss | Relative Intensity | Mechanism |
|---|---|---|---|
| 179 | [M]⁺ (molecular ion) | Low-Medium | Molecular ion |
| 137 | [M-C₃H₆]⁺ | Medium | α-cleavage of propyl |
| 120 | [M-COOC₃H₇]⁺ | High (base peak) | Ester bond cleavage |
| 92 | [C₆H₆N]⁺ | High | Aniline fragment |
| 65 | [C₅H₅]⁺ | Medium | Cyclopentadienyl |
| 43 | [C₃H₇]⁺ | Medium | Propyl cation |
| 39 | [C₃H₃]⁺ | Low | Propargyl fragment |
Irritant